molecular formula C25H45N3O6S B1442711 Boc-Cys(Allocam)-OH DCHA CAS No. 204074-80-6

Boc-Cys(Allocam)-OH DCHA

Cat. No. B1442711
M. Wt: 515.7 g/mol
InChI Key: CPVQVUCGQPIZKU-FVGYRXGTSA-N
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Description

“Boc-Cys(Allocam)-OH DCHA” is a compound that involves the use of cysteine protecting groups. Protecting group chemistry for the cysteine thiol group has enabled a vast array of peptide and protein chemistry over the last several decades .


Synthesis Analysis

Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo . Complications arising from use of DCC-HOBt coupling were not observed when using Boc-Cys(Pym)-OH .


Molecular Structure Analysis

Peptides containing two Cys(Allocam) residues could be fully deprotected to give the corresponding disulfide when using I2, whereas the Allocam protecting groups remained intact when using conditions typically used for StBu/Mmt removal (20% BME, DTNP, 1% TFA, 5% TIS) .


Chemical Reactions Analysis

The concept of protecting, and subsequently deprotecting, functional groups is of paramount importance in synthetic chemistry . Protecting group strategies in particular feature extensively in the synthesis of peptides, whereby amino acid building blocks are coupled to one another via amide bonds .

Safety And Hazards

While specific safety and hazard information for “Boc-Cys(Allocam)-OH DCHA” is not available, it’s important to handle all chemicals with care. Personal protective equipment should be used and direct contact with the skin, eyes, and respiratory system should be avoided .

Future Directions

The future directions in the field of cysteine protecting groups involve the development of increasingly sophisticated strategies for the protection and deprotection of cysteine. This will facilitate the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labelling in vitro and in vivo .

properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[(prop-2-enoxycarbonylamino)methylsulfanyl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O6S.C12H23N/c1-5-6-20-11(18)14-8-22-7-9(10(16)17)15-12(19)21-13(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,9H,1,6-8H2,2-4H3,(H,14,18)(H,15,19)(H,16,17);11-13H,1-10H2/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPVQVUCGQPIZKU-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CSCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CSCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H45N3O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Cys(Allocam)-OH DCHA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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